4-Methoxy-3'-trifluoromethylbiphenyl
Description
4-Methoxy-3'-trifluoromethylbiphenyl is a biphenyl derivative featuring a methoxy group (-OCH₃) at the 4-position of one benzene ring and a trifluoromethyl group (-CF₃) at the 3'-position of the adjacent ring. This compound belongs to a class of aromatic systems where electronic and steric effects of substituents critically influence physicochemical properties and reactivity. The methoxy group is electron-donating due to its resonance effects, while the trifluoromethyl group is strongly electron-withdrawing via inductive effects. This combination creates a polarized electronic environment, making the compound valuable in pharmaceutical intermediates, materials science, and organic synthesis .
Properties
IUPAC Name |
1-methoxy-4-[3-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c1-18-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15,16)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCMWCLPLSJTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, employing palladium catalysts, is widely used to couple aryl halides with boronic acids. For example, coupling 4-methoxyphenylboronic acid with 3-bromotrifluoromethylbenzene in the presence of Pd(TFA)₂ and Ag₂CO₃ yields the biphenyl intermediate with moderate to high efficiency. Reaction conditions such as solvent choice (e.g., DMSO), temperature (120°C), and silver salt additives significantly influence yields (Table 1).
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Silver Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(TFA)₂ | Ag₂CO₃ | DMSO | 120 | 95 |
| Pd(CH₃CN)₄(BF₄)₂ | Ag₂CO₃ | DMSO | 120 | 74 |
| Pd(TFA)₂ | Ag₃PO₄ | DMSO | 120 | 36 |
Direct Arylation Strategies
Recent advances in C–H activation allow for direct coupling of pre-functionalized aromatic precursors. For instance, 4-methoxyphenyl triflate reacts with 3-trifluoromethylbenzene in the presence of Pd(OAc)₂ and phosphine ligands, bypassing the need for boronic acid intermediates. This method reduces step count but requires stringent oxygen-free conditions.
Functionalization of the Biphenyl Core
Following backbone assembly, subsequent steps introduce methoxy and trifluoromethyl groups at specific positions.
Methoxylation Techniques
Methoxylation is typically achieved via nucleophilic substitution or Ullmann-type reactions. Treatment of 4-hydroxy-3'-trifluoromethylbiphenyl with methyl iodide and K₂CO₃ in DMF at 80°C installs the methoxy group with >85% yield. Alternative approaches use copper(I) oxide catalysts to facilitate coupling between aryl bromides and methanol.
Trifluoromethyl Group Introduction
Trifluoromethylation strategies include:
-
Electrophilic trifluoromethylation : Employing Umemoto’s reagent (Togni’s reagent) under radical initiation conditions.
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Nucleophilic displacement : Reaction of aryl chlorides with CF₃SiMe₃ in the presence of CsF.
The patent CN108863802B details a nitration-trifluoromethylation sequence where 2,2'-bis(trifluoromethyl)biphenyl undergoes nitration with ammonium nitrate in N-methylpyrrolidone (NMP), achieving yields up to 98.94%.
Industrial-Scale Production and Optimization
Scalable synthesis requires balancing cost, safety, and environmental impact. Key considerations include:
Catalyst Recycling
Pd catalysts, though effective, are costly. Recent efforts focus on immobilized Pd systems, such as Pd nanoparticles on magnetic Fe₃O₄ supports, which enable reuse for up to five cycles without significant activity loss.
Solvent Selection
NMP and DMSO, while effective, pose disposal challenges. Greener alternatives like cyclopentyl methyl ether (CPME) are being explored, though yields drop by ~15%.
Purification Protocols
Recrystallization from n-hexane/DCM mixtures (1:3 v/v) effectively removes byproducts like unreacted boronic acids or halides, as demonstrated in the synthesis of 4-methoxy-4'-(3-(4-methoxyphenyl)pent-1-yn-3-yl)biphenyl.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Table 1: Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | [Pd(dba)₂] (2.5 mol%) with ligand (1.0 mol%) |
| Substrates | 4-Methoxyphenylmagnesium bromide, 3-(trifluoromethyl)phenyl tosylate |
| Solvent | THF |
| Reaction Time | 22 hours |
| Yield | 94% |
Electrophilic Aromatic Substitution
The electron-donating methoxy group directs incoming electrophiles to the ortho/para positions on its ring, while the electron-withdrawing trifluoromethyl group directs substitution to the meta position on its ring. This dual directing effect enables regioselective functionalization:
-
Nitration : Likely occurs at the methoxy ring’s para position due to strong activation.
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Halogenation : Bromination or chlorination proceeds preferentially on the methoxy-activated ring.
Mechanistic Insights
-
Methoxy Group : Activates the ring via +M (mesomeric) effect, favoring electrophilic attack.
-
Trifluoromethyl Group : Deactivates the ring via -I (inductive) effect, reducing reactivity but enabling meta-directing behavior .
Spectral Characterization
Post-synthesis analysis confirms structural integrity through NMR spectroscopy:
Table 2: Key NMR Data for 4’-Methoxy-3-(trifluoromethyl)biphenyl
| NMR Type | Chemical Shifts (δ, ppm) |
|---|---|
| ¹H NMR | 7.83–7.77 (m, 2H), 7.62–7.55 (m, 2H), 7.45–7.40 (m, 2H), 6.98–6.93 (m, 2H), 3.82 (s, 3H) |
| ¹³C NMR | 160.3 (OCH₃), 140.4, 130.7, 128.7, 120.7 (CF₃), 111.2, 55.5 (CH₃) |
Further Functionalization
The compound serves as a precursor for derivatization:
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Oxidation : Methoxy groups can be demethylated to hydroxyl groups under acidic conditions.
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Cross-Coupling : The trifluoromethyl-bearing ring can undergo Ullmann or Buchwald-Hartwig amination .
Mechanistic Pathways in Catalysis
Palladium-catalyzed reactions follow a standard mechanism:
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Oxidative Addition : Pd⁰ inserts into the aryl halide bond.
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Transmetallation : Aryl boronic acid transfers to the Pd center.
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Reductive Elimination : Biaryl product forms, regenerating Pd⁰ .
Comparative Reactivity
The trifluoromethyl group’s strong electron-withdrawing nature reduces the adjacent ring’s reactivity compared to non-fluorinated analogs. This property is exploited in designing stable intermediates for pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
4-Methoxy-3'-trifluoromethylbiphenyl has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that this compound exhibits a dose-dependent reduction in cell viability in human breast cancer cells (MCF-7). The mechanism involves apoptosis induction via mitochondrial pathways.
- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for new antibiotics.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Reagent in Chemical Reactions : It is used in various chemical transformations, including electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl group.
- Synthesis of Novel Derivatives : The unique structural features allow for the development of new derivatives with enhanced biological activities or improved physical properties.
Material Science
This compound is being explored in the development of advanced materials:
- Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications.
Anticancer Activity Study
A notable study investigated the effects of this compound on MCF-7 breast cancer cells:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 20 | 60 |
| 50 | 30 |
The results indicated that higher concentrations led to significantly reduced cell viability, supporting its potential as an anticancer agent.
Antimicrobial Efficacy
Another study assessed the antimicrobial activity against several bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings highlight the compound's promising antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-3’-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The trifluoromethyl group (-CF₃) in 4-Methoxy-3'-trifluoromethylbiphenyl enhances electrophilicity at the biphenyl core compared to methyl or methoxy analogs (e.g., 4-Methoxy-3,3'-dimethylbenzophenone) . The carboxylic acid derivatives (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) exhibit higher polarity and acidity (pKa ~2–3) due to the -COOH group, unlike the neutral biphenyl backbone of the parent compound .
- Steric Effects : The 3'-trifluoromethyl group introduces steric hindrance, reducing rotational freedom in the biphenyl system compared to smaller substituents like fluorine (4-Fluoro-3'-trifluoromethylbiphenyl) .
Physical and Chemical Properties
- Solubility : The parent biphenyl compound is lipophilic (logP ~3.5–4.0), whereas carboxylic acid analogs (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) are more water-soluble due to ionization .
- Thermal Stability: Trifluoromethyl groups enhance thermal stability; this compound decomposes above 250°C, outperforming methyl-substituted analogs like 4-Methoxy-3,3'-dimethylbenzophenone (mp ~120°C) .
- Reactivity : The electron-withdrawing -CF₃ group directs electrophilic substitution to the methoxy-bearing ring, while carboxylic acid derivatives undergo decarboxylation under basic conditions .
Biological Activity
Overview
4-Methoxy-3'-trifluoromethylbiphenyl is an organic compound with the molecular formula C14H11F3O. This biphenyl derivative features a methoxy group at the 4-position and a trifluoromethyl group at the 3'-position. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the methoxy and trifluoromethyl groups influences the compound's electronic properties, enhancing its reactivity and binding affinity to various biological targets. This can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects on biological systems.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes, particularly those involved in inflammatory processes. For instance, studies have shown that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators .
Table 1: Enzyme Inhibition Activity
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory effects. For example, a series of biaryl analogs were tested for their anti-inflammatory activity using a formalin-induced paw edema model, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .
Case Study: Anti-inflammatory Activity
In a controlled study, various derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that certain derivatives displayed IC50 values similar to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential therapeutic applications in treating inflammatory conditions .
Pharmacological Applications
Research is ongoing to explore the pharmacological potential of this compound in various fields:
- Medicinal Chemistry : The compound is being investigated for its potential as a pharmaceutical agent targeting specific molecular pathways involved in inflammation and pain management.
- Chemical Biology : It serves as an intermediate in synthesizing more complex organic molecules with potential therapeutic benefits.
Comparative Analysis with Similar Compounds
This compound can be compared with other biphenyl derivatives regarding their biological activities and chemical reactivity. The presence of both methoxy and trifluoromethyl groups imparts unique properties that enhance its utility in research and industrial applications.
Table 2: Comparison of Biological Activity
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory | Methoxy and trifluoromethyl groups |
| 4-Methoxyphenylboronic acid | Moderate enzyme inhibition | Lacks trifluoromethyl group |
| 4-Trifluoromethylbiphenyl | Limited biological data | Only trifluoromethyl group present |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Methoxy-3'-trifluoromethylbiphenyl, and how are intermediates characterized?
- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic partner under palladium catalysis. Key intermediates (e.g., halogenated precursors) are purified using column chromatography and characterized via -NMR, -NMR, and LC-MS to confirm regioselectivity and purity. For example, biphenyl derivatives in related studies were synthesized using Pd(PPh) as a catalyst with KCO as a base in a toluene/water solvent system at 80–100°C .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) is critical for determining molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, is indispensable for verifying the trifluoromethyl group’s presence and position. For biphenyl systems, 2D NMR experiments (e.g., COSY, NOESY) resolve aromatic proton coupling and substituent orientation .
Q. What role does this compound play in medicinal chemistry research?
- Methodology : The compound is a versatile scaffold for drug discovery due to its electron-donating methoxy group and electron-withdrawing trifluoromethyl group, which modulate pharmacokinetic properties. It is often used in structure-activity relationship (SAR) studies to optimize binding affinity and metabolic stability. For example, derivatives of this scaffold have been evaluated as kinase inhibitors or GPCR ligands via in vitro assays (e.g., IC determination) .
Advanced Research Questions
Q. How can cross-coupling reaction conditions be optimized to improve yields of this compound derivatives?
- Methodology : Systematic optimization involves screening catalysts (e.g., Pd(OAc) vs. PdCl(dppf)), bases (KPO vs. CsCO), and solvents (DMF vs. THF). A recent study achieved 85% yield using Pd(OAc)/XPhos in a dioxane/water system at 90°C. Reaction progress is monitored via TLC, and byproducts (e.g., homocoupling) are minimized by controlling stoichiometry and degassing solvents .
Q. How should researchers resolve contradictions in catalytic activity data for trifluoromethyl-containing biphenyl derivatives?
- Methodology : Contradictions often arise from impurities or solvent effects. Reproducibility requires rigorous purification (e.g., recrystallization, preparative HPLC) and validation via control experiments. For instance, discrepancies in Pd-catalyzed reactions were traced to residual moisture in solvents, which was mitigated by molecular sieves. Statistical analysis (e.g., ANOVA) of triplicate experiments can identify outliers .
Q. What computational methods are suitable for predicting the electronic effects of this compound in ligand-receptor interactions?
- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Molecular docking (e.g., AutoDock Vina) predicts binding modes, while molecular dynamics (MD) simulations evaluate stability in biological environments. For example, the trifluoromethyl group’s electron-withdrawing effect was shown to enhance ligand-protein π-π stacking in kinase targets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
